Cas no 1593819-67-0 (1-chloro-4-(2-iodo-1-propoxyethyl)benzene)

1-Chloro-4-(2-iodo-1-propoxyethyl)benzene is a halogenated aromatic compound featuring both chloro and iodo substituents, along with a propoxyethyl side chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The presence of iodine enhances its utility in palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the chloro group offers additional selectivity for sequential modifications. The propoxyethyl moiety contributes to solubility in organic solvents, facilitating handling in synthetic workflows. Its well-defined molecular architecture ensures consistent performance in the preparation of complex aromatic systems for pharmaceutical and materials science applications.
1-chloro-4-(2-iodo-1-propoxyethyl)benzene structure
1593819-67-0 structure
Product name:1-chloro-4-(2-iodo-1-propoxyethyl)benzene
CAS No:1593819-67-0
MF:C11H14ClIO
MW:324.585734844208
CID:5972445
PubChem ID:114772023

1-chloro-4-(2-iodo-1-propoxyethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-4-(2-iodo-1-propoxyethyl)benzene
    • EN300-1135318
    • 1593819-67-0
    • Inchi: 1S/C11H14ClIO/c1-2-7-14-11(8-13)9-3-5-10(12)6-4-9/h3-6,11H,2,7-8H2,1H3
    • InChI Key: APYGXJXRVWDLDA-UHFFFAOYSA-N
    • SMILES: ICC(C1C=CC(=CC=1)Cl)OCCC

Computed Properties

  • Exact Mass: 323.97779g/mol
  • Monoisotopic Mass: 323.97779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

1-chloro-4-(2-iodo-1-propoxyethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135318-0.25g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1135318-0.1g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1135318-0.5g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1135318-0.05g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1135318-5.0g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0
5g
$2443.0 2023-05-23
Enamine
EN300-1135318-10g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1135318-10.0g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0
10g
$3622.0 2023-05-23
Enamine
EN300-1135318-1.0g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0
1g
$842.0 2023-05-23
Enamine
EN300-1135318-1g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
1g
$699.0 2023-10-26
Enamine
EN300-1135318-2.5g
1-chloro-4-(2-iodo-1-propoxyethyl)benzene
1593819-67-0 95%
2.5g
$1370.0 2023-10-26

Additional information on 1-chloro-4-(2-iodo-1-propoxyethyl)benzene

Introduction to 1-Chloro-4-(2-Iodo-1-Propoxyethyl)Benzene (CAS No. 1593819-67-0)

1-Chloro-4-(2-Iodo-1-propoxyethyl)benzene, also known by its CAS number CAS No. 1593819-67-0, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its benzene ring substituted with a chlorine atom at the 1-position and a 2-iodo-1-propoxyethyl group at the 4-position. The presence of both chlorine and iodine atoms, along with the propoxyethyl group, makes this compound a versatile building block for synthesizing advanced materials and pharmaceuticals.

The synthesis of 1-chloro-4-(2-iido-1-propoxyethyl)benzene involves a series of multi-step reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact. The compound's structure allows for further functionalization, making it a valuable intermediate in the development of novel drugs, agrochemicals, and advanced materials.

Recent studies have highlighted the potential of CAS No. 1593819-67-0 in drug delivery systems due to its ability to form stable complexes with various biomolecules. Researchers have explored its use as a carrier for anti-cancer drugs, where its unique electronic properties enhance drug solubility and bioavailability. Additionally, the compound has shown promise in the field of nanotechnology, where it serves as a precursor for synthesizing nanoparticles with tailored optical and magnetic properties.

In terms of physical properties, 1-chloro-4-(2-iido-1-propoxyethyl)benzene exhibits a high melting point and moderate solubility in organic solvents such as dichloromethane and ethyl acetate. Its stability under thermal conditions makes it suitable for high-throughput screening processes in pharmaceutical research. The compound's reactivity is further enhanced by the presence of iodine, which facilitates cross-coupling reactions with aryl halides—a key step in constructing biologically active molecules.

The application of CAS No. 1593819-67-0 extends beyond traditional chemical synthesis into areas such as sensors and diagnostics. Recent breakthroughs have demonstrated its utility in developing highly sensitive sensors for detecting trace amounts of heavy metals in water. By incorporating this compound into sensor materials, researchers have achieved unprecedented sensitivity and selectivity, paving the way for its use in environmental monitoring systems.

In conclusion, 1-chloro-4-(2-iido-1-propoxyethyl)benzene, or CAS No. 1593819-67-0, represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as a key player in the development of innovative solutions to pressing global challenges.

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